molecular formula C23H29NO4S B2496198 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one CAS No. 2034387-64-7

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one

Katalognummer: B2496198
CAS-Nummer: 2034387-64-7
Molekulargewicht: 415.55
InChI-Schlüssel: IPBRKGGVCKKXFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one is a synthetic small molecule featuring a piperidine core modified with benzylsulfonyl and propan-1-one substituents. This structure is characteristic of compounds explored in modern drug discovery and chemical biology research . Compounds with sulfonyl groups attached to a piperidine ring are frequently utilized as chemical probes and fragments in fragment-based ligand discovery (FBLD) . This approach aims to identify small, efficient molecules that interact with proteins and can be optimized into more potent ligands or chemical probes for studying protein function . The distinct chemical features of this compound—including the sulfonamide linker and the lipophilic aromatic groups—make it a valuable candidate for screening against diverse protein families such as G-protein-coupled receptors (GPCRs), transporters, and enzymes, which are common targets in high-throughput screening (HTS) assays . Researchers can use this molecule as a building block in medicinal chemistry, a potential protein-binding agent in biochemical assays, or a candidate for identifying novel targets in phenotypic screening campaigns . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-(4-benzylsulfonylpiperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-2-28-22-11-7-6-10-20(22)12-13-23(25)24-16-14-21(15-17-24)29(26,27)18-19-8-4-3-5-9-19/h3-11,21H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBRKGGVCKKXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzyl chloride reacts with a sulfonylating agent in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with 2-ethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzylsulfonyl group or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzylsulfonyl group may modulate the compound’s binding affinity and specificity. The ethoxyphenyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine/Piperazine Cores

a. (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one ()

  • Key Differences: Core: Piperazine vs. piperidine. Substituent: Benzhydryl (diphenylmethyl) group instead of benzylsulfonyl. Ketone: α,β-unsaturated propenone vs. saturated propanone.
  • Implications: The unsaturated ketone in the propenone derivative may enhance reactivity toward nucleophiles or conjugation in biological systems.

b. 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one ()

  • Key Differences :
    • Substituent : Benzyl vs. benzylsulfonyl on the piperazine.
    • Ketone Branch : Two aryl groups (4-chlorophenyl and phenyl) vs. a single 2-ethoxyphenyl.
  • Implications :
    • The lack of a sulfonyl group reduces electron-withdrawing effects, possibly increasing basicity of the piperazine nitrogen.
    • Dual aryl substitution may enhance hydrophobic interactions but reduce solubility compared to the ethoxy-substituted derivative .

c. (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one ()

  • Key Differences :
    • Core : Pyrazolo[3,4-d]pyrimidine fused to piperidine vs. simple piperidine.
    • Sulfonyl Group : 4-Fluorophenylsulfonyl vs. benzylsulfonyl.
  • Implications: The fluorophenylsulfonyl group may enhance metabolic stability compared to benzylsulfonyl.
Analogues with Propan-1-one Moieties

a. 2-Amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives ()

  • Key Differences :
    • Heterocycle : Thiazolidine ring vs. piperidine.
    • Substituent : Benzyloxy vs. benzylsulfonyl.

b. 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one ()

  • Key Differences :
    • Ketone : α,β-unsaturated vs. saturated.
    • Substituents : Multiple hydroxyl groups vs. ethoxy and sulfonyl groups.
  • Implications :
    • Hydroxyl groups increase polarity, improving aqueous solubility but reducing membrane permeability. The unsaturated ketone may confer antioxidant or chelating properties .

Biologische Aktivität

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

Molecular Characteristics

  • Molecular Weight : 356.47 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively .
  • Protein Binding : Studies have shown that it binds effectively to bovine serum albumin (BSA), enhancing its bioavailability and therapeutic efficacy .

Biological Activities

The compound has demonstrated a range of biological activities:

Antimicrobial Activity

In vitro studies have indicated that the compound possesses moderate to strong antibacterial properties against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics, indicating a promising profile for further development .

Enzyme Inhibition

The compound has shown strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : IC50 values were reported at 0.63 µM, making it a potent candidate for treating Alzheimer's disease.
  • Urease : It demonstrated an IC50 of 2.14 µM, suggesting potential applications in treating urease-related infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial effects against multiple strains. The results indicated that the compound exhibited stronger activity compared to traditional antibiotics, with MIC values ranging from 2.14 µM to 6.28 µM across different bacterial strains .
  • Enzyme Inhibition Study :
    • In another study focused on enzyme inhibition, the compound was tested against AChE and urease. The results confirmed its high potency as an AChE inhibitor, which could be beneficial in neurodegenerative disease management .

Data Summary Table

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
Antibacterial ActivitySalmonella typhi2.14
Bacillus subtilis6.28
AChE InhibitionAcetylcholinesterase0.63
Urease InhibitionUrease2.14

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.